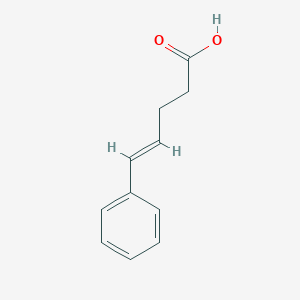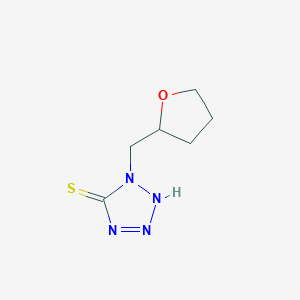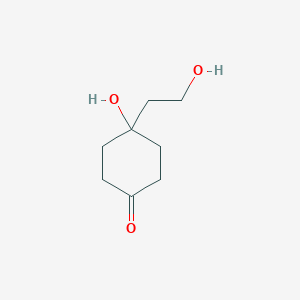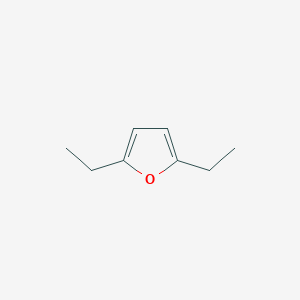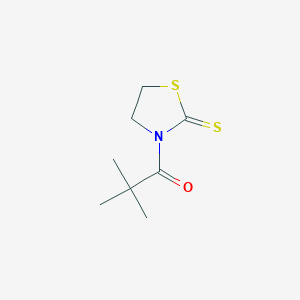
2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
Overview
Description
“2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one” is a chemical compound with the molecular formula C8H13NOS2 . It has a molecular weight of 203.3 g/mol . The IUPAC name for this compound is 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3 . The canonical SMILES representation is CC©©C(=O)N1CCSC1=S .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 77.7 Ų . It has a heavy atom count of 12 . The complexity of the molecule, as computed by Cactvs 3.4.8.18, is 220 .Scientific Research Applications
Synthesis and Diastereoselective Aldol Reactions
A study describes the synthesis and diastereoselective aldol reactions involving a thiazolidinethione chiral auxiliary, highlighting the utility of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one derivatives in synthesizing amino acid-derived chiral auxiliaries. This research opens avenues in asymmetric synthesis and stereoselective organic reactions, offering insights into the preparation of compounds with potential therapeutic value (Crimmins, Christie, & Hughes, 2012).
Generation of Structurally Diverse Library
Another research demonstrates the versatility of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one derivatives in generating a structurally diverse library of compounds through alkylation and ring closure reactions. This work underscores the compound's role as a precursor in the synthesis of a wide array of structurally complex and diverse chemical entities, which can be pivotal in drug discovery and development processes (Roman, 2013).
Anticancer and Anti-inflammatory Activities
Anticancer and Antiangiogenic Effects
Research into thioxothiazolidin-4-one derivatives, closely related to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, shows promising anticancer and antiangiogenic activities in vivo. These compounds inhibited tumor growth and angiogenesis in a mouse model, suggesting potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).
Anti-inflammatory Activity
Another study synthesized derivatives of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one and evaluated them for anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory effects, indicating the compound's potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Corrosion Inhibition
Corrosion Inhibitors for Carbon Steel
Benzothiazole derivatives, structurally related to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic environments. These findings highlight the potential industrial applications of such compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (Hu et al., 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P280, P301, P302, P305, P312, P338, P351, P352 .
properties
IUPAC Name |
2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFBZLPXTOTDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

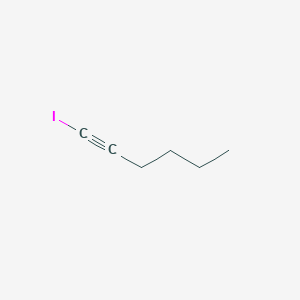
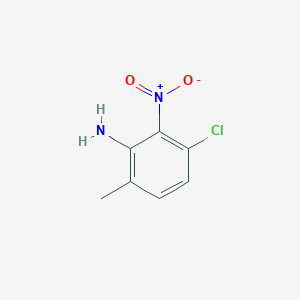
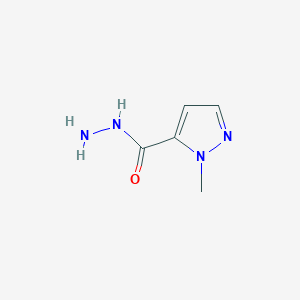
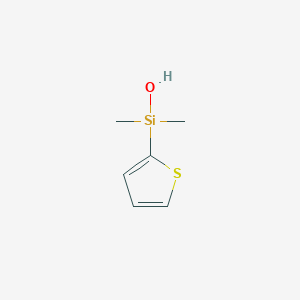
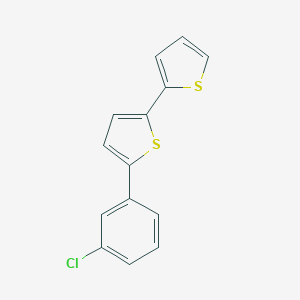
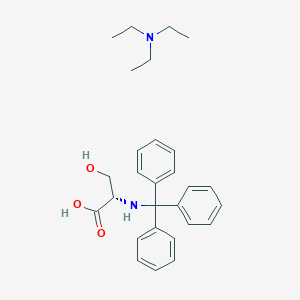
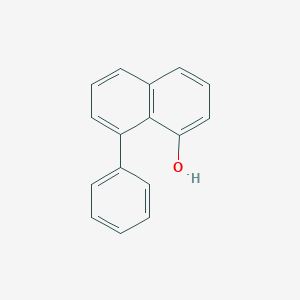
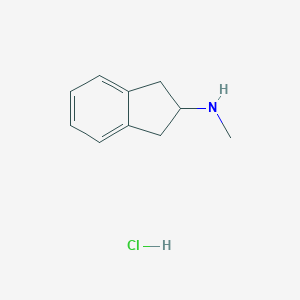
![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
